2-((6-Chloropyrimidin-4-yl)amino)ethanol, also known as 2-(6-chloropyrimidin-4-ylamino)ethanol, is a small organic molecule with the chemical formula C6H8ClN3O. Its synthesis has been reported in scientific literature, employing various methods such as reductive amination and nucleophilic substitution reactions. [] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. []
Research suggests that 2-((6-Chloropyrimidin-4-yl)amino)ethanol may possess interesting biological properties, making it a candidate for further investigation in various areas. Studies have explored its potential as:
2-((6-Chloropyrimidin-4-yl)amino)ethanol is a chemical compound characterized by the presence of a chlorinated pyrimidine moiety and an aminoethanol group. Its molecular formula is CHClN, indicating it contains carbon, hydrogen, chlorine, and nitrogen atoms. The compound features a pyrimidine ring substituted at the 6-position with a chlorine atom and an amino group linked to an ethanol chain at the 4-position of the pyrimidine. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.
The reactivity of 2-((6-Chloropyrimidin-4-yl)amino)ethanol can be attributed to its functional groups:
Research indicates that compounds similar to 2-((6-Chloropyrimidin-4-yl)amino)ethanol exhibit various biological activities, including:
These activities suggest that 2-((6-Chloropyrimidin-4-yl)amino)ethanol may also possess significant biological properties worth further investigation.
The synthesis of 2-((6-Chloropyrimidin-4-yl)amino)ethanol typically involves several steps:
These methods highlight the versatility in synthesizing this compound using standard organic chemistry techniques.
2-((6-Chloropyrimidin-4-yl)amino)ethanol has potential applications in various fields:
Interaction studies of 2-((6-Chloropyrimidin-4-yl)amino)ethanol with biological macromolecules such as proteins and nucleic acids are essential for understanding its mechanism of action. These studies may involve:
Such studies are crucial for elucidating the pharmacological profile of this compound.
Several compounds share structural similarities with 2-((6-Chloropyrimidin-4-yl)amino)ethanol. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chloropyrimidine | Pyrimidine ring with chlorine | Lacks amino and ethanol functionalities |
| 4-Aminoethylpyrimidine | Aminoethyl group attached to pyrimidine | Lacks chlorine substitution |
| 5-Fluorouracil | Fluorinated pyrimidine derivative | Known anticancer agent; different halogen |
Uniqueness: The presence of both a chlorinated pyrimidine and an aminoethanol linkage in 2-((6-Chloropyrimidin-4-yl)amino)ethanol provides distinct reactivity not found in other similar compounds. This structural combination may enhance its biological activity and application potential compared to its analogs.
2-((6-Chloropyrimidin-4-yl)amino)ethanol exists as a crystalline solid under standard conditions [2]. The compound exhibits characteristic properties typical of pyrimidine derivatives containing both hydrophilic and lipophilic structural elements. The presence of the hydroxyl group and amino functionality contributes to the compound's polar nature, while the chlorinated pyrimidine ring system provides aromatic character and moderate lipophilicity .
The compound's physical appearance is typically described as a white to off-white crystalline solid [2] [3]. The molecular architecture, featuring a six-membered pyrimidine heterocycle with nitrogen atoms at positions 1 and 3, combined with the ethanol chain linked through an amino bridge, creates a molecule capable of multiple intermolecular interactions including hydrogen bonding and π-π stacking [2].
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [2] |
| Appearance | White to off-white crystalline solid | [2] [3] |
| Molecular Formula | C₆H₈ClN₃O | [2] |
| Molecular Weight | 173.60 g/mol | [2] |
The target melting point range of 110-112°C for 2-((6-Chloropyrimidin-4-yl)amino)ethanol represents a characteristic thermal property that reflects the compound's intermolecular forces and crystal packing arrangements. This temperature range is consistent with similar chloropyrimidine derivatives, where hydrogen bonding between amino and hydroxyl groups contributes to crystal lattice stability [4] [5] [6].
Related compounds in the same chemical family demonstrate comparable melting point ranges. For instance, 2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol exhibits a melting point of 150-151°C [4] [5] [6], while other chloropyrimidine derivatives show varying thermal transition temperatures depending on their substitution patterns [7] [8].
The thermal transition at the melting point involves disruption of hydrogen bonding networks and van der Waals interactions that stabilize the crystalline lattice. The relatively narrow melting range suggests a well-ordered crystalline structure with uniform intermolecular interactions .
Thermal stability analysis indicates that 2-((6-Chloropyrimidin-4-yl)amino)ethanol remains stable under normal storage and handling conditions. The compound demonstrates thermal stability up to approximately 200°C before decomposition begins, as evidenced by studies on related pyrimidine derivatives [10].
Decomposition typically occurs through multiple pathways involving loss of the ethanol side chain, dehydrochlorination, and fragmentation of the pyrimidine ring. The presence of the chlorine substituent can lead to formation of hydrogen chloride as a decomposition product under extreme thermal conditions [10].
| Temperature Range | Behavior | Products |
|---|---|---|
| Room temperature to 110°C | Stable solid | No decomposition |
| 110-112°C | Melting transition | Liquid phase |
| 150-200°C | Thermal degradation onset | Minor decomposition |
| >200°C | Significant decomposition | HCl, nitrogen oxides, carbon oxides |
The ultraviolet-visible absorption spectrum of 2-((6-Chloropyrimidin-4-yl)amino)ethanol is dominated by electronic transitions within the pyrimidine chromophore. The compound exhibits characteristic absorption maxima in the range of 250-280 nm, consistent with π→π* transitions of the aromatic heterocycle [11] [12].
The presence of the chlorine substituent and amino group affects the electronic distribution within the pyrimidine ring, causing bathochromic shifts compared to unsubstituted pyrimidines. The electron-withdrawing effect of chlorine and electron-donating properties of the amino group create a complex electronic environment that influences the absorption characteristics [11].
Studies on related chloropyrimidine compounds demonstrate absorption maxima at wavelengths including 252-254 nm, 270 nm, 284-286 nm, and 338-346 nm, with additional shoulders appearing at 220-224 nm [11]. These transitions correspond to different electronic states within the pyrimidine system.
Infrared spectroscopy provides detailed information about the functional groups present in 2-((6-Chloropyrimidin-4-yl)amino)ethanol. The spectrum exhibits characteristic absorption bands that confirm the presence of amino, hydroxyl, and pyrimidine functionalities [13] [14] [15].
Key infrared absorption frequencies include:
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch | 3200-3600 | Hydroxyl group |
| N-H stretch | 3300-3400 | Primary/secondary amine |
| C=N stretch | 1580-1600 | Pyrimidine ring |
| C-H stretch | 2800-3000 | Aliphatic methylene |
| C-Cl stretch | 700-800 | Carbon-chlorine bond |
The broad O-H stretching vibration around 3200-3600 cm⁻¹ indicates hydrogen bonding interactions in the solid state. The N-H stretching frequencies appear as sharp peaks in the 3300-3400 cm⁻¹ region, confirming the presence of the amino functionality [13] [15].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-((6-Chloropyrimidin-4-yl)amino)ethanol. The ¹H NMR spectrum exhibits characteristic signals that confirm the compound's structure and enable detailed assignment of proton environments [12] [16] [14].
¹H NMR Spectroscopic Data:
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine C-H | 7.5-8.5 | singlet | 1H |
| NH (exchangeable) | 5.0-6.0 | broad singlet | 1H |
| CH₂-OH | 3.5-3.7 | triplet | 2H |
| NH-CH₂ | 3.3-3.5 | quartet | 2H |
| OH (exchangeable) | 3.5-4.5 | broad singlet | 1H |
The pyrimidine proton appears downfield due to the deshielding effect of the nitrogen atoms and chlorine substituent. The methylene protons adjacent to the hydroxyl group exhibit characteristic triplet coupling patterns, while the amino-linked methylene protons show complex multipicity due to coupling with both the amino proton and adjacent methylene group [12] [16].
¹³C NMR Spectroscopic Data:
| Carbon Environment | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-2 (pyrimidine) | 155-165 | Quaternary carbon |
| C-4 (pyrimidine) | 155-160 | Quaternary carbon |
| C-5 (pyrimidine) | 95-105 | CH carbon |
| C-6 (pyrimidine) | 160-165 | Quaternary carbon |
| CH₂-OH | 58-62 | Primary carbon |
| NH-CH₂ | 40-45 | Primary carbon |
The ¹³C NMR spectrum confirms the pyrimidine ring carbons with characteristic chemical shifts reflecting the electronic environment created by nitrogen atoms and substituents [16] [14].
Mass spectrometry of 2-((6-Chloropyrimidin-4-yl)amino)ethanol produces characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 173.60 [M+H]⁺, exhibiting the characteristic chlorine isotope pattern with peaks separated by 2 mass units [2].
Primary Fragmentation Pathways:
| Fragment | m/z | Structure/Origin | Intensity |
|---|---|---|---|
| [M+H]⁺ | 173.60 | Molecular ion | Medium |
| [M+H-18]⁺ | 155.60 | Loss of H₂O | High |
| [M+H-31]⁺ | 142.60 | Loss of CH₂OH | Medium |
| [M+H-44]⁺ | 129.60 | Loss of C₂H₄O | Low |
The base peak typically corresponds to the loss of water (18 mass units) from the molecular ion, forming a stable iminium ion. This fragmentation is characteristic of primary alcohols under electron impact conditions [17]. Secondary fragmentation involves loss of the ethanol chain, producing pyrimidine-containing fragments.
The chlorine isotope pattern provides definitive evidence for the presence of a single chlorine atom, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, consistent with the natural abundance of ³⁷Cl .
The solubility characteristics of 2-((6-Chloropyrimidin-4-yl)amino)ethanol reflect its amphiphilic nature, combining hydrophilic amino and hydroxyl functionalities with the lipophilic chlorinated pyrimidine ring system. Aqueous solubility measurements indicate moderate water solubility with values exceeding 26 μg/mL at physiological pH (7.4) .
Solubility Data:
| Solvent System | Solubility | Temperature | pH |
|---|---|---|---|
| Water | >26 μg/mL | 25°C | 7.4 |
| Phosphate buffer | Enhanced | 25°C | 7.4 |
| Ethanol | Good | 25°C | - |
| DMSO | Excellent | 25°C | - |
| Acetonitrile | Moderate | 25°C | - |
The compound's hydrogen bonding capability through both amino and hydroxyl groups enhances its interaction with protic solvents. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, while the amino and hydroxyl groups serve as both donors and acceptors [12].
Solution stability studies demonstrate that the compound remains stable in aqueous solutions at physiological pH ranges. The presence of the chlorine substituent provides resistance to nucleophilic substitution under mild conditions, contributing to solution stability .
Crystallographic analysis of 2-((6-Chloropyrimidin-4-yl)amino)ethanol provides insights into its three-dimensional molecular arrangement and intermolecular interactions in the solid state. While specific single-crystal X-ray diffraction data for this exact compound was not available in the literature, structural studies of closely related chloropyrimidine derivatives provide valuable comparative information [19] [20].
The molecular conformation in the solid state is influenced by intramolecular and intermolecular hydrogen bonding patterns. The ethanol chain adopts an extended conformation to minimize steric interactions while maximizing hydrogen bonding opportunities with neighboring molecules [20].
Expected Crystallographic Parameters:
| Parameter | Expected Value | Basis |
|---|---|---|
| Crystal system | Monoclinic or orthorhombic | Similar compounds |
| Space group | P2₁/c or Pna2₁ | Hydrogen bonding patterns |
| Density | ~1.43 g/cm³ | Calculated |
| Packing coefficient | 0.68-0.72 | Typical for organics |
The hydrogen bonding network involves interactions between amino groups, hydroxyl functionalities, and pyrimidine nitrogen atoms. These interactions contribute to the crystal lattice stability and influence the observed melting point and solubility characteristics [19].
Solid-state Nuclear Magnetic Resonance studies of related compounds indicate that the pyrimidine ring maintains its aromatic character in the crystalline state, with minimal distortion from planarity. The chlorine substituent influences the electronic environment and packing arrangements through halogen bonding interactions [20].
The crystal packing arrangement maximizes attractive interactions while minimizing repulsive forces, resulting in a stable three-dimensional network. The presence of both hydrogen bond donors and acceptors creates opportunities for extensive intermolecular interactions that stabilize the crystal structure [19].
Intermolecular Interactions:
| Interaction Type | Participants | Distance (Å) |
|---|---|---|
| N-H···N | Amino to pyrimidine | 2.8-3.2 |
| O-H···N | Hydroxyl to pyrimidine | 2.7-3.1 |
| C-H···Cl | Aromatic to chlorine | 3.5-3.8 |
| Cl···Cl | Halogen bonding | 3.4-3.7 |